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molecular formula C33H42N2O4 B8649558 9H-Xanthen-9-one, 2,7-bis(1-oxo-5-(piperidino)pentyl)- CAS No. 37972-07-9

9H-Xanthen-9-one, 2,7-bis(1-oxo-5-(piperidino)pentyl)-

Cat. No. B8649558
M. Wt: 530.7 g/mol
InChI Key: ORRBWUDREKSBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041165

Procedure details

Following the procedure of Example 42, only substituting for 2,7-bis(4-piperidinobutyryl)xanthene, 25.8 g (0.05 mole) 2,7-bis(5-piperidinovaleryl)xanthene and using 600 ml of glacial acetic acid and 19.7 g (0.066 mole) sodium dichromate, the solid obtained is recrystallized from a benzene-heptane mixture to give the title compound, M.P. 109°-110° C.
Name
2,7-bis(4-piperidinobutyryl)xanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,7-bis(5-piperidinovaleryl)xanthene
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1(CCCC(C2C=CC3OC4C(=CC(C(=O)CCCN5CCCCC5)=CC=4)CC=3C=2)=[O:11])CCCCC1.[N:37]1([CH2:43][CH2:44][CH2:45][CH2:46][C:47]([C:49]2[CH:62]=[CH:61][C:60]3[O:59][C:58]4[C:53](=[CH:54][C:55]([C:63](=[O:74])[CH2:64][CH2:65][CH2:66][CH2:67][N:68]5[CH2:73][CH2:72][CH2:71][CH2:70][CH2:69]5)=[CH:56][CH:57]=4)[CH2:52][C:51]=3[CH:50]=2)=[O:48])[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[N:37]1([CH2:43][CH2:44][CH2:45][CH2:46][C:47]([C:49]2[CH:62]=[CH:61][C:60]3[O:59][C:58]4[C:53](=[CH:54][C:55]([C:63](=[O:74])[CH2:64][CH2:65][CH2:66][CH2:67][N:68]5[CH2:69][CH2:70][CH2:71][CH2:72][CH2:73]5)=[CH:56][CH:57]=4)[C:52](=[O:11])[C:51]=3[CH:50]=2)=[O:48])[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1 |f:2.3.4|

Inputs

Step One
Name
2,7-bis(4-piperidinobutyryl)xanthene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3OC2C=C1)C(CCCN1CCCCC1)=O
Step Two
Name
2,7-bis(5-piperidinovaleryl)xanthene
Quantity
25.8 g
Type
reactant
Smiles
N1(CCCCC1)CCCCC(=O)C1=CC=2CC3=CC(=CC=C3OC2C=C1)C(CCCCN1CCCCC1)=O
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from a benzene-heptane mixture

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCCC(=O)C1=CC=2C(C3=CC(=CC=C3OC2C=C1)C(CCCCN1CCCCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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